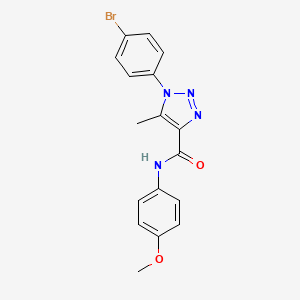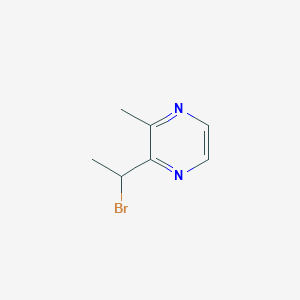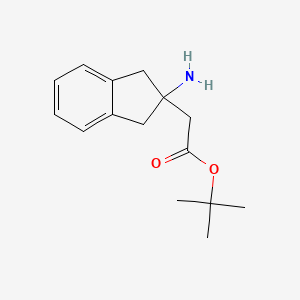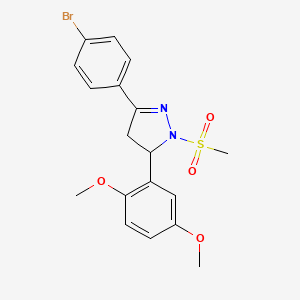![molecular formula C21H17F3N4OS B2629141 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 894023-87-1](/img/structure/B2629141.png)
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F3N4OS and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
The compound exhibits remarkable photoluminescence properties. Specifically, it displays large Stokes shifts and high photoluminescence quantum yields (up to 34%) in the solid state. These characteristics make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and luminescent materials for displays and lighting systems .
Aggregation-Induced Emission (AIE)
Due to its unique structure, the compound demonstrates aggregation-induced emission (AIE) behavior. In THF/water mixtures with a significant water percentage, it forms emissive nanoaggregates. These nanoaggregates could find use in biological imaging, where AIE-based probes enhance sensitivity and reduce background noise .
Mechanofluorochromism
The introduction of bulky tert-butyl groups attached to the carbazole moiety induces significant mechanofluorochromic properties in the compound. Mechanofluorochromism refers to changes in fluorescence intensity or color upon mechanical stimuli (e.g., grinding, pressure). Applications include stress sensors, smart materials, and responsive coatings .
Medicinal Chemistry
While specific studies on this compound are limited, its thiazole-triazole core and trifluoromethyl group suggest potential bioactivity. Researchers could explore its interactions with biological targets, such as enzymes or receptors, for drug discovery purposes. Computational studies may predict binding affinities and guide further investigations .
Synthetic Methodology
The synthesis of this compound involves intricate steps, including the fusion of thiazole and triazole rings. Researchers interested in developing novel synthetic methodologies or exploring new heterocyclic scaffolds could find this compound relevant. Investigating its reactivity and derivatization pathways may lead to valuable synthetic routes .
Materials Science
Considering its thermal stability and solvatofluorochromism, the compound might be useful in materials science. Potential applications include fluorescent coatings, sensors, and imaging agents. Researchers could explore its behavior under different environmental conditions (e.g., temperature, solvent) to optimize its properties .
Propiedades
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c1-13-3-2-4-15(11-13)18-26-20-28(27-18)17(12-30-20)9-10-25-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKLUIGDOPFFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2629060.png)


![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2629063.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2629068.png)

![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629074.png)



![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)
